molecular formula C8H9BrOS B13611659 4-(3-Bromothiophen-2-yl)butan-2-one

4-(3-Bromothiophen-2-yl)butan-2-one

Cat. No.: B13611659
M. Wt: 233.13 g/mol
InChI Key: GJPKVYGQLWYXPB-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H9BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromothiophen-2-yl)butan-2-one can be synthesized through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. In this process, 3-bromothiophene-2-carbaldehyde is reacted with 4-bromo-2-methylaniline in the presence of glacial acetic acid to form the intermediate product. This intermediate is then subjected to Suzuki coupling with different boronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K3PO4) at 90°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of catalyst, solvent, and reaction temperature are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(3-Bromothiophen-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: A precursor in the synthesis of 4-(3-Bromothiophen-2-yl)butan-2-one.

    3-Bromothiophene-2-carbaldehyde: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar structures and properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

4-(3-bromothiophen-2-yl)butan-2-one

InChI

InChI=1S/C8H9BrOS/c1-6(10)2-3-8-7(9)4-5-11-8/h4-5H,2-3H2,1H3

InChI Key

GJPKVYGQLWYXPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CS1)Br

Origin of Product

United States

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